molecular formula C11H13ClN2O B13703320 3-(3-Chloro-benzyl)-piperazin-2-one

3-(3-Chloro-benzyl)-piperazin-2-one

Cat. No.: B13703320
M. Wt: 224.68 g/mol
InChI Key: UHFXCTVUTRBTBQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-benzyl)-piperazin-2-one is an organic compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . Its CAS registry number is 1246549-40-5 . This compound is part of the piperazin-2-one chemical family, a class of structures recognized for their significant value in medicinal chemistry and drug discovery research. Piperazine-2-one derivatives, such as piperazine-2,5-diones, have been extensively studied for their diverse biological activities. Scientific literature indicates that these scaffolds show promising potential in anticancer research, with some derivatives demonstrated to induce apoptosis in cancer cells through the upregulation of genes like PP53, cas3, and cas8, and the downregulation of BCL2 and survivin . Furthermore, the piperazine-2-one core structure is known for its conformational rigidity and enhanced resistance to enzymatic degradation compared to linear analogs, making it a privileged framework for developing potent pharmacological agents . Researchers are exploring the incorporation of such lipophilic compounds into advanced drug delivery systems, including niosomes, to improve their bioavailability and therapeutic efficacy . As a building block in synthetic chemistry, this compound offers researchers a versatile intermediate for the development of novel bioactive molecules. This product is supplied with a minimum purity of 98% and should be stored in a dry, sealed place . This compound is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13ClN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15)

InChI Key

UHFXCTVUTRBTBQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 3 3 Chloro Benzyl Piperazin 2 One

Retrosynthetic Analysis of the 3-(3-Chloro-benzyl)-piperazin-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. ias.ac.in For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected through reliable chemical transformations.

The primary disconnections for the this compound scaffold are:

C-N Bond Disconnection: The bond between the benzyl (B1604629) group and the nitrogen atom at position 4 of the piperazine (B1678402) ring is a prime candidate for disconnection. This retrosynthetic step, an N-debenzylation, points to two key synthons: a piperazin-2-one (B30754) core and a 3-chlorobenzyl electrophile. The corresponding reagent for the latter would be 3-chlorobenzyl chloride or bromide.

Amide Bond Disconnection: The amide bond within the six-membered ring is another logical point for disconnection. This disconnection breaks the ring open, leading to a linear diamine precursor. Specifically, cleaving the C2-N1 bond suggests a precursor like N-(2-aminoethyl)-2-amino-3-(3-chlorophenyl)acetic acid or a derivative thereof, which could be cyclized.

A further functional group interconversion (FGI) on the linear precursor can simplify the starting materials. For instance, an amino acid derivative can be traced back to a simpler amino acid and a separate chloro-benzyl unit. This leads to a convergent synthetic strategy where the chiral center at position 3 and the piperazin-2-one ring are constructed from acyclic precursors. A plausible retrosynthetic pathway would lead back to a protected ethylenediamine (B42938) and a derivative of 3-chlorophenylalanine.

Development and Optimization of Synthetic Pathways to this compound

The forward synthesis, informed by the retrosynthetic analysis, involves the construction of the piperazin-2-one ring and the incorporation of the substituted benzyl group. The sequence of these steps is a key strategic decision in pathway optimization.

Cyclization Reactions in Piperazin-2-one Synthesis

The formation of the piperazin-2-one ring is the cornerstone of the synthesis. Several methods have been developed for constructing this heterocyclic core.

One common approach involves the intramolecular cyclization of an N-substituted ethylenediamine derivative. For example, the reaction of an appropriately substituted diamine with a bromoacetic acid derivative, followed by base-mediated cyclization, can yield the desired piperazinone ring. nih.gov

Another powerful method is the Dieckmann cyclization, which forms piperazine-2,5-diones from precursors like CH₂-N(R)C(O)CH₂N(R′)CO₂Ph. acs.org While this method primarily yields the dione, selective reduction or modification could potentially lead to the mono-one structure.

A more direct route involves the annulation of 1,2-diamines. For instance, a chiral 1,2-diamine intermediate can undergo annulation to form the piperazine ring, a method that has been successfully applied to the synthesis of 3-substituted piperazine-2-acetic acid esters. nih.gov This approach often involves the reaction of a differentially protected diamine with reagents like bromoethyldiphenylsulfonium triflate, followed by deprotection and cyclization. nih.gov

Cyclization Method Precursor Type Key Reagents/Conditions Reference
Intramolecular CyclizationN-(haloacetyl)ethylenediamineBase (e.g., K₂CO₃, NaH) nih.gov
Annulation of DiamineDifferentially protected 1,2-diamineBromoethyldiphenylsulfonium triflate, TFA, base nih.gov
Ugi/Cascade ReactionAldehyde, amine, isocyanide, acidK₂CO₃, MeCN, Microwave irradiation nih.gov

This table presents examples of cyclization strategies applicable to piperazinone synthesis.

Chloro-benzyl Moiety Incorporation Strategies

The introduction of the 3-chlorobenzyl group is typically achieved via N-alkylation (N-benzylation) of the piperazin-2-one nitrogen. This reaction involves the nucleophilic attack of the secondary amine of the piperazin-2-one ring on an electrophilic benzyl species.

The most common reagent for this transformation is 3-chlorobenzyl chloride or 3-chlorobenzyl bromide . The synthesis of such benzyl chlorides can be achieved through various methods, including the chlorination of 3-chlorotoluene. researchgate.netorganic-chemistry.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Table of N-Alkylation Conditions

Base Solvent Temperature Notes Reference
Triethylamine (Et₃N) Dichloromethane (DCM) 0 °C to RT Standard conditions for benzylation.
Potassium Carbonate (K₂CO₃) Acetonitrile (B52724) (MeCN) Reflux A common and effective base-solvent system. mdpi.com

This table illustrates common conditions for the N-benzylation of piperazine and related heterocycles.

Strategically, the benzylation can occur before or after the cyclization to form the piperazin-2-one ring.

Post-cyclization benzylation: A pre-formed piperazin-2-one is alkylated with 3-chlorobenzyl chloride. This is often a straightforward approach.

Pre-cyclization benzylation: An acyclic precursor, such as ethylenediamine, is first benzylated at one nitrogen and then used in a subsequent cyclization reaction. This can be advantageous for controlling selectivity if the other nitrogen atom is protected.

Stereoselective Synthesis Methodologies for this compound Enantiomers

The carbon at position 3 of the piperazin-2-one ring is a stereocenter. Achieving high enantiomeric purity is critical, and several asymmetric synthesis strategies can be employed. ethz.ch

Chiral Pool Synthesis: This is one of the most direct methods, utilizing a readily available chiral starting material. For instance, the synthesis can begin with a chiral amino acid, such as a derivative of (R)- or (S)-phenylglycinol, which already contains the desired stereocenter. nih.gov The subsequent reaction sequence is designed to preserve this initial chirality.

Chiral Auxiliaries: An enantiopure auxiliary group can be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is created, the auxiliary is removed. This approach allows for high diastereoselectivity, which translates to high enantioselectivity after the auxiliary's removal. nih.govethz.ch

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For example, palladium-catalyzed asymmetric allylation of piperazinone enolates has been shown to produce α-tertiary allylated products with high enantiomeric excess (ee). nih.gov Similarly, enantioselective carbonylative coupling reactions using dual photoredox and nickel catalysis can generate chiral amides with high ee, a technology that could be adapted for this synthesis. acs.org

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry can make the synthesis more sustainable, efficient, and environmentally benign. youtube.com

Waste Prevention: Designing synthetic routes to maximize atom economy, where most of the atoms from the reagents are incorporated into the final product. One-pot and multicomponent reactions are excellent strategies for this. researchgate.netnih.gov

Safer Solvents and Auxiliaries: Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water or aqueous ethanol. rsc.org For instance, certain cyclization or N-alkylation reactions can be performed in these solvents, especially with the aid of phase-transfer catalysts.

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net Reactions should be designed to run at ambient temperature and pressure where feasible. youtube.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. This includes biocatalysis, photoredox catalysis, and the use of heterogeneous catalysts that can be easily separated from the reaction mixture. rsc.orgresearchgate.net

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of complex molecules like this compound. nih.govyoutube.com

Enhanced Safety and Control: Continuous flow reactors handle only small volumes of reactive material at any given time, which significantly improves safety, especially for highly exothermic or potentially explosive reactions. youtube.com Precise control over temperature, pressure, and reaction time allows for optimization that is difficult to achieve in batch reactors.

Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors leads to efficient heat and mass transfer, often resulting in faster reactions and higher yields. youtube.com Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel, bypassing the challenges of scaling up batch processes.

Automation and Integration: Flow systems can be readily automated and integrated with online purification and analysis, enabling the rapid synthesis and evaluation of compound libraries. ebrary.net This is particularly useful for optimizing reaction conditions. Steps such as N-benzylation or high-temperature cyclizations are well-suited for transfer to a flow chemistry platform. nih.gov Advanced techniques like flow electrochemistry could also be employed for specific transformations, offering a reagent-free method for oxidation or reduction steps. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization in Research of 3 3 Chloro Benzyl Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 3-(3-Chloro-benzyl)-piperazin-2-one in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete assignment of the molecular skeleton.

In the ¹H NMR spectrum, the aromatic protons of the 3-chlorobenzyl group typically appear as a complex multiplet pattern in the downfield region (δ 7.0-7.5 ppm). The substitution pattern on the benzene (B151609) ring leads to distinct signals for the protons at positions 2, 4, 5, and 6. The benzylic methylene (B1212753) protons (Ar-CH₂) are diastereotopic due to the adjacent chiral center at C3 and would likely present as a pair of doublets of doublets. The protons of the piperazin-2-one (B30754) ring exhibit signals in the aliphatic region (δ 2.5-4.0 ppm), with their specific chemical shifts and coupling patterns providing insight into the ring's conformation, which is often a distorted chair or boat-like form. The N-H proton of the amide and the secondary amine would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the lactam is characteristically found in the highly deshielded region (δ 165-175 ppm). The aromatic carbons of the 3-chlorobenzyl moiety would appear in the δ 120-140 ppm range, with the carbon atom bearing the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the benzyl (B1604629) group and the piperazine (B1678402) ring resonate in the upfield region (δ 40-60 ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
C=O (C2)-~170.5
CH (C3)~3.5 - 3.8 (m)~58.2
CH₂ (C5)~3.0 - 3.3 (m)~45.8
CH₂ (C6)~2.8 - 3.1 (m)~48.1
N1-H~7.5 - 8.5 (br s)-
N4-H~1.5 - 2.5 (br s)-
Ar-CH₂~3.6 & ~3.9 (dd)~52.4
Ar-C (C1')-~139.0
Ar-CH (C2')~7.2 - 7.4 (m)~129.5
Ar-C-Cl (C3')-~134.7
Ar-CH (C4')~7.1 - 7.3 (m)~127.8
Ar-CH (C5')~7.1 - 7.3 (m)~126.5
Ar-CH (C6')~7.2 - 7.4 (m)~127.9

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₁H₁₃ClN₂O. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]+• and [M+2]+•) in an approximate 3:1 ratio.

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway would likely be the alpha-cleavage at the benzylic position, leading to the formation of the stable 3-chlorobenzyl cation at a mass-to-charge ratio (m/z) of 125. This is often the base peak in the spectrum of N-benzylated compounds. Further fragmentation of the piperazin-2-one ring would also produce a series of diagnostic ions.

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass/Charge)Proposed Fragment Ion
224/226[M]+• (Molecular Ion)
125/127[C₇H₆Cl]+ (3-chlorobenzyl cation)
99[C₄H₇N₂O]+ (piperazin-2-one fragment)
89[C₇H₅]+ (loss of HCl from benzyl)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1680 cm⁻¹. The N-H stretching vibrations of the amide and the secondary amine would appear as one or two bands in the region of 3200-3400 cm⁻¹.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene and methine groups are found just below 3000 cm⁻¹. The C-Cl stretching vibration of the chlorobenzyl group would give rise to a strong absorption in the fingerprint region, typically between 800-700 cm⁻¹. theaic.org

Interactive Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Description
N-H Stretch (Amine/Amide)3200 - 3400Medium to strong, broad
Aromatic C-H Stretch3000 - 3100Weak to medium
Aliphatic C-H Stretch2850 - 2960Medium
C=O Stretch (Amide I)1650 - 1680Strong
C-N Stretch1200 - 1350Medium
C-Cl Stretch700 - 800Strong

X-ray Crystallography for Solid-State Structural Determination of this compound

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular geometry.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would confirm the connectivity of the atoms and the conformation of the piperazin-2-one ring. nih.gov Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen, that dictate the crystal packing arrangement. This information is invaluable for understanding the solid-state properties of the compound.

Interactive Table 4: Plausible Crystallographic Parameters for this compound (Note: These are representative values and would need to be determined experimentally.)

ParameterPlausible Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~12.8
β (°)~98.5
Z (Molecules/Unit Cell)4

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

The presence of a stereocenter at the C3 position of the piperazin-2-one ring means that this compound is a chiral molecule and can exist as a pair of enantiomers, (R)- and (S)-3-(3-chloro-benzyl)-piperazin-2-one. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are unique for each enantiomer (mirror images of each other) and can be used to determine the enantiomeric purity of a sample. Furthermore, by comparing the experimentally obtained CD or ORD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the predominant enantiomer can be assigned. This is particularly crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.

Structure Activity Relationship Sar Studies of 3 3 Chloro Benzyl Piperazin 2 One and Analogues

Exploration of Substituent Effects on the Piperazin-2-one (B30754) Ring System

The piperazin-2-one core of 3-(3-Chloro-benzyl)-piperazin-2-one presents several positions amenable to substitution, namely the nitrogen atoms at positions 1 and 4, and the methylene (B1212753) carbons at positions 5 and 6. Modifications at these sites can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence pharmacokinetic and pharmacodynamic profiles. nih.gov

Research on related piperazine-2,3-dione systems in penicillins and cephalosporins has shown that substitutions at the N4 position of the piperazine (B1678402) ring are crucial for modulating antibacterial activity. nih.gov By analogy, altering the substituent at the N4 position of the piperazin-2-one ring is a key strategy. For instance, introducing small alkyl groups, acyl groups, or even larger aromatic fragments can tune the basicity and steric profile of the molecule. The N1-H group, part of the lactam, acts as a hydrogen bond donor, an interaction often critical for target binding. Replacing this hydrogen with an alkyl group would eliminate this capability but could enhance membrane permeability.

Furthermore, substitution on the carbon atoms of the piperazine ring (C5 and C6) can introduce chirality and conformational constraints. The synthesis of C-substituted piperazines, while challenging, opens up significant chemical space that remains largely unexplored in drug development. nih.gov Introducing substituents at C5 or C6 could influence the preferred conformation of the ring and the spatial orientation of the primary 3-(3-chloro-benzyl) pharmacophore.

Position of SubstitutionType of SubstituentAnticipated Effect on ActivityRationale
N1 (Amide) Alkyl (e.g., -CH₃)Potential decreaseRemoves a key hydrogen bond donor site.
N4 (Amine) Small Alkyl (e.g., -CH₃)Modulated activity/selectivityAlters basicity and steric bulk, potentially improving target engagement or pharmacokinetic properties. acs.org
N4 (Amine) Acyl (e.g., -C(O)CH₃)Potential decreaseReduces basicity of the N4 nitrogen, which may be crucial for ionic interactions with the target.
C5 / C6 Methyl / FluoroConformational restrictionMay lock the ring into a more bioactive conformation or introduce new beneficial interactions. nih.gov

Impact of Variations in the Benzyl (B1604629) Moiety on Biological Interactions

The 3-(3-chloro-benzyl) group is a fundamental component for the biological activity of the parent compound, likely engaging in hydrophobic and specific halogen-bonding interactions within the target's binding pocket. The nature and position of the substituent on this phenyl ring are critical determinants of potency and selectivity.

Studies on analogous benzylpiperazine and benzylpiperidine series have consistently demonstrated that the electronic properties and size of substituents on the benzyl ring dramatically influence biological outcomes. ajchem-a.comnih.gov For this compound, the chlorine atom at the meta-position exerts a specific electronic (electron-withdrawing) and steric effect.

Positional Isomerism : Moving the chlorine atom to the ortho or para position would likely alter the binding affinity. An ortho-substituent can induce a conformational twist in the phenyl ring relative to the piperazinone core, which may be beneficial or detrimental to fitting into the binding site. A para-substituent would place the halogen in a different region of the binding pocket, potentially forming different interactions. For example, in a series of phenylpiperazine derivatives, dichlorination at the 3 and 4 positions of the phenyl ring was found to be optimal for cytotoxic activity against certain cancer cell lines. mdpi.com

Substituent Nature : Replacing the chloro group with other substituents allows for the systematic probing of the binding site's requirements.

Electron-donating groups (e.g., methoxy, methyl) can alter the electronics of the phenyl ring and may introduce new hydrogen bond acceptor capabilities (in the case of methoxy). In one study on benzylpiperazine derivatives, a 4-methoxybenzyl group was found to be an excellent component for achieving optimal binding to sigma receptors. nih.gov

Electron-withdrawing groups (e.g., trifluoromethyl, nitro) can enhance certain interactions like π-stacking or create new hydrogen bonding opportunities. The trifluoromethyl group, in particular, is a common bioisostere for chlorine and can significantly improve metabolic stability and binding affinity.

Bulky groups (e.g., phenyl, cyclohexyl) can probe the size of the hydrophobic pocket. The introduction of such groups can lead to significant gains in potency if the pocket is large enough to accommodate them. nih.gov

Benzyl Ring SubstitutionExamplePotential Impact on InteractionReference
Positional Isomer 4-Chloro-benzylAltered binding modeThe substituent explores a different region of the binding pocket.
Electron-Donating 4-Methoxy-benzylIncreased potency/selectivityMethoxy group can act as a hydrogen bond acceptor.
Electron-Withdrawing 4-Trifluoromethyl-benzylIncreased potency/stabilityCF₃ group can enhance binding and improve metabolic stability.
Halogen Variation 3-Fluoro-benzylModulated activityFluorine is smaller and more electronegative, altering local interactions.
Bulky Group BiphenylmethylIncreased or decreased potencyDepends on the size of the hydrophobic binding pocket.

Conformational Analysis and Its Influence on Research Observations

The six-membered piperazin-2-one ring is not planar and typically adopts a pseudo-chair or a twist-boat conformation. The specific conformation is influenced by the substituents on the ring. rsc.org The presence of the C2-carbonyl group (lactam) flattens part of the ring, while the bulky 3-benzyl substituent will have a strong preference for an equatorial or pseudo-equatorial position to minimize steric strain (A1,3 strain). nih.gov

This conformational preference is critical as it dictates the three-dimensional orientation of the 3-chloro-benzyl group, which is presumed to be the key pharmacophoric element for target recognition. NMR studies on related N-acylated piperazines have shown that the interconversion between two chair conformations can be slow at room temperature, indicating a significant energy barrier. rsc.org In some KRAS inhibitors, the piperazine moiety was observed to adopt a high-energy twist-boat conformation when bound to the target protein, suggesting that the binding energy can overcome the conformational strain. acs.org

Therefore, understanding the conformational landscape of this compound is essential for rational drug design. Rigidifying the molecule by introducing further substitutions or fusing another ring could lock it in its bioactive conformation, potentially leading to a significant increase in potency and selectivity.

Isosteric Replacements and Bioisosteric Modifications of the this compound Structure

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties while retaining or improving biological activity. nih.gov This approach can be applied to various parts of the this compound scaffold.

Piperazin-2-one Ring Bioisosteres : The piperazine ring itself is often considered a privileged scaffold. nih.gov However, it can be replaced by other cyclic diamine structures to explore new chemical space or solve issues like metabolic instability. Potential bioisosteres include:

Homopiperazine (B121016) (1,4-diazepane) : This seven-membered ring offers more conformational flexibility. In one study, a homopiperazine analog showed the highest affinity for the σ2 receptor in its series. nih.gov

Bridged Bicyclic Diamines : Structures like 2,5-diazabicyclo[2.2.1]heptane can serve as rigid piperazine mimics, locking the nitrogen atoms in a specific spatial arrangement. nih.gov

Spiro-diamines : These structures can also be used to replace the piperazine core, potentially improving properties like cLogP and metabolic stability. enamine.net

Benzyl Moiety Bioisosteres : The 3-chlorobenzyl group can also be modified through isosteric replacements.

Aryl Ring Replacement : The phenyl ring can be replaced with a heteroaromatic ring such as pyridine, thiophene, or pyrimidine. Introducing a nitrogen atom into the ring (e.g., a pyridyl ring) can provide an additional hydrogen bond acceptor site and modulate the ring's electronic properties. acs.org

Chloro Group Bioisosteres : The chlorine atom can be swapped with other groups of similar size and electronic character. The trifluoromethyl group (-CF₃) is a classic bioisostere for chlorine. Other possibilities include the methyl group (-CH₃) or a cyano group (-CN).

SAR Insights Derived from Computational Docking and Ligand-Target Interactions

Although the specific biological target of this compound is not defined here, molecular docking studies on analogous piperazine-containing compounds provide a general model for its likely binding interactions. nih.govnih.gov Computational models can rationalize the observed SAR and predict the affinity of novel analogs.

A hypothetical binding model would involve the following key interactions:

Hydrogen Bonding : The amide N1-H and the C2-carbonyl oxygen of the lactam ring are prime candidates for forming hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser) in a protein's active site. The amine N4-H can also act as a hydrogen bond donor, or the nitrogen itself can act as an acceptor.

Hydrophobic and π-Interactions : The benzyl ring is expected to fit into a hydrophobic pocket. It can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Halogen Bonding : The chlorine atom on the benzyl ring can act as a halogen bond donor, forming a favorable interaction with an electron-dense atom like an oxygen or a sulfur in the binding site.

Ionic Interactions : If the N4 amine is protonated under physiological pH, it can form a strong ionic bond (salt bridge) with an acidic residue such as Aspartate (Asp) or Glutamate (Glu).

Docking studies on piperazine derivatives targeting various enzymes and receptors consistently highlight the importance of the piperazine nitrogen atoms and the appended aryl group in anchoring the ligand to the active site. mdpi.comconnectjournals.com For example, in urease inhibitors, piperazine derivatives form key interactions with nickel ions and surrounding residues in the enzyme's active site. nih.gov These computational insights are invaluable for guiding the design of more potent and selective analogs of this compound.

Mechanistic Investigations of Biological Interactions and Potential Targets for 3 3 Chloro Benzyl Piperazin 2 One

In Vitro Biochemical and Cellular Assays for Target Identification

In the absence of direct experimental data for 3-(3-chloro-benzyl)-piperazin-2-one, this section outlines plausible in vitro assays that could be employed for target identification, based on the known activities of similar compounds.

Enzyme Inhibition/Activation Studies (e.g., kinases, proteases)

Piperazine (B1678402) derivatives have been investigated for their potential to inhibit various enzymes. For instance, some piperazine-containing compounds have shown inhibitory activity against enzymes such as cholinesterases and lipoxygenase. Furthermore, certain complex piperazine derivatives have been found to interfere with tubulin polymerization, a critical process for cell division, suggesting a potential anti-cancer application.

A hypothetical screening of this compound could involve a panel of enzymes to identify potential inhibitory or activating effects.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme TargetAssay TypePredicted OutcomeRationale based on Analogous Compounds
TubulinPolymerization AssayPotential InhibitionPiperazine derivatives have been shown to inhibit tubulin polymerization. nih.gov
Acetylcholinesterase (AChE)Ellman's AssayPotential InhibitionVarious nitrogen-containing heterocyclic compounds, including piperazines, have been explored as AChE inhibitors.
Butyrylcholinesterase (BChE)Ellman's AssayPotential InhibitionSimilar to AChE, BChE is a target for various piperazine-based compounds.
Lipoxygenase (LOX)Spectrophotometric AssayPotential InhibitionSome piperazine derivatives have demonstrated inhibitory activity against LOX.

Note: The data in this table is hypothetical and serves as a guide for potential research directions. No direct experimental data for this compound was found.

Receptor Binding and Modulation Studies (e.g., GPCRs, ion channels)

The piperazine scaffold is a common feature in many compounds targeting G-protein coupled receptors (GPCRs) and ion channels, particularly within the central nervous system. Research on benzylpiperazine derivatives has highlighted their interaction with sigma (σ) receptors and serotonin (B10506) (5-HT) receptors. It has been hypothesized that the presence of a 3-chlorobenzyl group might confer moderate affinity for the sigma-1 (σ₁) receptor.

A comprehensive receptor screening would be necessary to determine the specific binding profile of this compound.

Table 2: Potential Receptor Binding Targets for this compound

Receptor TargetAssay TypePredicted InteractionRationale based on Analogous Compounds
Sigma-1 (σ₁) ReceptorRadioligand Binding AssayPotential Antagonist/AgonistBenzylpiperazine derivatives are known to bind to sigma receptors.
Serotonin (5-HT) ReceptorsRadioligand Binding AssayPotential ModulatorThe piperazine moiety is a key pharmacophore in many serotonergic agents.
Dopamine (B1211576) (D₂) ReceptorsRadioligand Binding AssayPossible InteractionSome piperazine derivatives exhibit affinity for dopamine receptors.

Note: The data in this table is speculative and based on the pharmacology of related compounds. Specific binding affinities for this compound are not available in the public literature.

Protein-Protein Interaction Modulations

Small molecules are increasingly being investigated for their ability to modulate protein-protein interactions (PPIs), which are crucial in many disease pathways. While there is no direct evidence linking this compound to the modulation of specific PPIs, this remains a plausible mechanism of action that could be explored. For example, some small molecules have been shown to stabilize or disrupt PPIs involved in cancer and other diseases.

Future studies could involve screening this compound against a library of known PPIs to identify any potential modulatory effects.

Cell-Based Assays for Pathway Modulation (e.g., signaling pathways, cellular processes)

Cell-based assays are critical for understanding how a compound affects cellular functions and signaling pathways. Based on the potential enzyme and receptor targets discussed above, several cell-based assays could be employed to investigate the effects of this compound. For instance, if the compound inhibits tubulin polymerization, cell-based assays could be used to observe mitotic arrest and apoptosis in cancer cell lines. If it interacts with GPCRs, changes in downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium levels could be monitored.

Table 3: Potential Cell-Based Assay Findings for this compound

Cellular Process/PathwayAssay TypePotential ObservationRationale
Cell Cycle ProgressionFlow CytometryG2/M phase arrestConsistent with potential tubulin polymerization inhibition.
ApoptosisAnnexin V/PI StainingInduction of apoptosisA common outcome for anti-cancer agents that disrupt the cell cycle.
Neuronal SignalingCalcium ImagingModulation of intracellular calciumRelevant if the compound interacts with GPCRs or ion channels in neuronal cells.

Note: This table presents potential outcomes for cell-based assays based on the activities of related compounds. No specific experimental results for this compound were found.

In Vivo Preclinical Model Studies Focused on Mechanistic Insights

While no in vivo studies specifically investigating the mechanistic insights of this compound have been identified, this section outlines the types of preclinical studies that would be necessary to elucidate its pharmacodynamic effects.

Pharmacodynamic Markers in Animal Models (e.g., target engagement, biomarker changes)

To understand the in vivo mechanism of action of this compound, animal models would be essential. These studies would aim to identify and measure pharmacodynamic (PD) biomarkers that can provide evidence of target engagement and downstream biological effects. For example, if in vitro studies were to confirm that the compound binds to the sigma-1 receptor, in vivo studies could measure the occupancy of this receptor in the brain of treated animals using techniques like positron emission tomography (PET) or by ex vivo binding assays.

Furthermore, changes in the levels of downstream signaling molecules or proteins in relevant tissues (e.g., brain, tumor tissue) following administration of the compound would provide crucial mechanistic insights.

Table 4: Hypothetical In Vivo Pharmacodynamic Markers for this compound

Animal ModelPotential BiomarkerMethod of MeasurementMechanistic Insight
Mouse model of cancerTumor growth inhibitionCaliper measurementsOverall efficacy
Phospho-histone H3 levels in tumorImmunohistochemistryEvidence of mitotic arrest
Rat model of neurological disorderNeurotransmitter levels in brainMicrodialysis and HPLCModulation of neurochemical pathways
Receptor occupancyPET imaging or ex vivo autoradiographyConfirmation of in vivo target engagement

Note: This table is a hypothetical representation of potential in vivo studies and biomarkers. No in vivo data for this compound is currently available in the public domain.

Cellular and Molecular Responses in Tissue Samples from Preclinical Models

No data is available regarding the cellular and molecular responses to this compound in any preclinical model tissue samples.

Investigation of Specific Biological Pathways in Organismal Systems

There are no published studies investigating the effects of this compound on any specific biological pathways within an organismal context.

Gene Expression and Proteomic Profiling in Response to this compound

No data from gene expression or proteomic profiling studies in response to treatment with this compound has been found in the scientific literature.

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

The subcellular localization and molecular mechanism of action for this compound have not been elucidated in any published research.

Computational Chemistry and Molecular Modeling Approaches in Research of 3 3 Chloro Benzyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), often using functionals such as B3LYP with basis sets like 6-31G, are employed to determine the optimized molecular structure of 3-(3-chloro-benzyl)-piperazin-2-one. epstem.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional geometry of the molecule.

From this optimized structure, critical electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Another output of quantum chemical calculations is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. This map helps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological macromolecules. epstem.net Atomic charge calculations, such as Mulliken charges, further quantify the charge on each atom, offering insights into the molecule's polarity and reactivity. epstem.net

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

PropertyPredicted Value/DescriptionSignificance
HOMO EnergySpecifies the energy of the highest occupied molecular orbital.Indicates the molecule's ability to donate electrons.
LUMO EnergySpecifies the energy of the lowest unoccupied molecular orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Molecular Electrostatic PotentialA map showing electron density and charge distribution.Predicts sites for intermolecular interactions.
Mulliken Atomic ChargesCalculated charge on individual atoms.Provides insight into the molecule's polarity and reactive sites.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational flexibility of this compound and its dynamic interactions with a biological target, such as a protein or nucleic acid. researchgate.net

For this compound, MD simulations can sample a wide range of its possible conformations in a simulated physiological environment (e.g., in a water box with ions at a specific temperature and pressure). This conformational sampling is crucial because the molecule's shape is not rigid, and its biological activity may depend on its ability to adopt a specific conformation to fit into a binding site.

When a putative biological target is identified, MD simulations are invaluable for studying the stability of the ligand-target complex. nih.gov After docking the compound into the active site of a protein, an MD simulation can reveal whether the compound remains stably bound or if it dissociates. Analysis of the simulation trajectory can detail the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex and how they evolve over time. This provides a more accurate and dynamic model of binding than the static image provided by docking alone. researchgate.netnih.gov

Molecular Docking and Virtual Screening for Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking studies can be performed against a panel of known protein targets to generate hypotheses about its mechanism of action. The piperazine (B1678402) ring is a common scaffold in compounds targeting various receptors and enzymes, including G-protein coupled receptors (GPCRs), ion channels, and kinases. ontosight.aimdpi.com

The process involves preparing the 3D structure of the ligand and the protein receptor. Docking algorithms, implemented in software like Glide or MolDock, then systematically sample different orientations and conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose. connectjournals.comsemanticscholar.org This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

Docking can be expanded into a virtual screening campaign, where large libraries of compounds are computationally screened against a specific target to identify potential "hits." Conversely, this compound can be screened against a library of protein structures to identify its most likely biological targets. google.com For instance, based on the activities of similar benzylpiperazine structures, potential targets could include anti-apoptotic proteins like Mcl-1 or enzymes like topoisomerase II. nih.govmdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound against Potential Targets

Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Mcl-12M5B-8.5Met250, Arg263
Topoisomerase II1ZXM-7.9Asp479, Arg487
Dihydrofolate Reductase (DHFR)1DHF-7.2Thr56, Ser59
Estrogen Receptor3ERT-6.8Glu323, Trp393

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. insilico.eunih.gov To develop a QSAR model for this compound, a set of its analogs would first need to be synthesized and tested for a specific biological activity (e.g., inhibitory concentration, IC50).

For each analog, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices). insilico.eu

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed biological activity. crpsonline.comresearchgate.net A robust QSAR model should have high predictive power, validated through internal and external validation techniques. insilico.eu Such a model can then be used to predict the activity of new, unsynthesized analogs of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and desired properties. nih.gov

De Novo Design Strategies Guided by this compound as a Template

De novo design involves using computational algorithms to generate novel molecular structures with desired properties from scratch. The chemical scaffold of this compound can serve as an excellent starting point or template for these strategies. nih.gov

In one approach, the compound can be used as a template to search for commercially available or virtual compounds that share its key structural features but have different substituents. This is a form of scaffold hopping.

Alternatively, the core piperazin-2-one (B30754) structure can be used as an anchor within the binding site of a target protein. De novo design programs can then "grow" new functional groups from this anchor, atom by atom or fragment by fragment, to optimize interactions with the protein. These algorithms explore the empty space of the binding pocket, suggesting novel chemical moieties that could enhance binding affinity or improve selectivity. This approach has been successfully used to develop selective inhibitors based on the benzylpiperazine scaffold for challenging targets like Mcl-1. nih.gov By using this compound as a guide, these powerful computational tools can propose entirely new molecules with potentially superior therapeutic profiles.

Analytical Methodologies for Research Scale Detection and Quantification of 3 3 Chloro Benzyl Piperazin 2 One

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of non-volatile compounds like 3-(3-Chloro-benzyl)-piperazin-2-one. A validated reverse-phase HPLC (RP-HPLC) method is typically developed to separate the target compound from starting materials, intermediates, and potential degradation products. nih.gov

The development of a robust HPLC method involves the systematic optimization of several parameters. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining the moderately polar piperazinone structure. nih.govunodc.org The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govjocpr.com Adjusting the pH of the buffer and the gradient of the organic modifier is critical for achieving optimal separation and peak shape.

UV detection is commonly employed, with the wavelength selected based on the maximal absorbance of the this compound molecule, which is dictated by its aromatic ring and carbonyl group. nih.gov For quantitative analysis, the method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govjocpr.com

Table 1: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Instrument HPLC System with UV/Vis or Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size nih.gov
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min jocpr.com
Column Temperature 35°C jocpr.com
Detection Wavelength 220 nm (estimated based on chromophores)
Injection Volume 10 µL jocpr.com

| Internal Standard | Phenacetin (structurally similar, for validation) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.net Due to the relatively low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. agriculturejournals.cz

Common derivatization strategies for compounds with active hydrogens (like the secondary amine in the piperazinone ring) include silylation (e.g., with BSTFA) or acylation. An alternative approach involves the reduction of the amide group followed by derivatization. The choice of derivatization reagent is critical for achieving high reaction yield and producing a derivative with good chromatographic properties. nih.gov

Once derivatized, the compound is separated on a capillary GC column (e.g., DB-5ms) and detected by a mass spectrometer. The mass spectrometer provides a mass spectrum, which serves as a chemical fingerprint, allowing for unambiguous identification based on the molecular ion and characteristic fragmentation patterns. researchgate.netmdpi.com For this compound, key fragments would likely arise from the cleavage of the benzyl (B1604629) group and fragmentation of the piperazinone ring. researchgate.net

Table 2: Hypothetical GC-MS Parameters and Expected Fragments

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Condition 60°C for 30 minutes
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow 1 mL/min mdpi.com
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Injector Temperature 270°C mdpi.com
MS Ionization Mode Electron Ionization (EI), 70 eV
Mass Scan Range 40-550 m/z

| Expected Key Fragments (m/z) | Fragments corresponding to the chlorobenzyl moiety (e.g., 125/127), the piperazinone ring, and the silylated molecular ion. |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged and neutral molecules. Its advantages include rapid analysis times, low sample and reagent consumption, and unique separation mechanisms. youtube.com For this compound, which is a weak base, Capillary Zone Electrophoresis (CZE) is a suitable mode. nih.gov

In CZE, separation occurs based on the differential migration of analytes in an electric field. nih.gov The analysis is performed in a fused-silica capillary filled with a background electrolyte (BGE), typically a buffer. youtube.com At a low pH, the piperazinone nitrogen atoms will be protonated, giving the molecule a net positive charge and allowing it to migrate toward the cathode. The pH of the BGE is a critical parameter, as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). nih.gov

Different CE techniques can be employed, such as Micellar Electrokinetic Chromatography (MEKC), which uses surfactants in the BGE to separate neutral compounds or mixtures of neutral and charged species. nih.gov Detection is commonly achieved using an integrated UV detector.

Table 3: Illustrative Capillary Zone Electrophoresis (CZE) Conditions

Parameter Condition
Instrument Capillary Electrophoresis System with DAD
Capillary Fused Silica, 50 µm ID, 60 cm total length (53 cm effective) youtube.com
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5
Applied Voltage +25 kV (Normal Polarity)
Capillary Temperature 25°C
Injection Hydrodynamic injection (50 mbar for 5 s)

| Detection | UV detection at 220 nm |

Spectrophotometric and Fluorometric Methods for High-Throughput Screening in Research

For high-throughput screening (HTS) in a research context, such as in early-stage discovery chemistry, rapid and cost-effective analytical methods are required. Spectrophotometric and fluorometric assays, adapted to a microtiter plate format, can serve this purpose. nih.gov

Since this compound does not possess intrinsic fluorescence and its UV absorbance may be subject to interference from other components in crude reaction mixtures, these methods often rely on derivatization or complexation reactions that produce a colored or fluorescent product. nih.gov

A spectrophotometric method could involve a charge-transfer reaction where the piperazinone acts as an electron donor to a π-acceptor reagent (e.g., chloranil (B122849) or p-benzoquinone), resulting in a colored complex that can be measured with a plate reader. Similarly, a fluorometric method would require derivatizing the compound with a fluorescent tag (e.g., dansyl chloride or a fluorescamine-based reagent) that reacts with the secondary amine of the piperazinone. researchgate.net While less specific than chromatography, these methods provide a rapid means of semi-quantitative estimation suitable for screening large numbers of research samples. nih.gov

Application of LC-MS/MS for Trace Analysis in Biological Matrices (research samples only, not clinical)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of compounds in complex biological matrices, such as plasma or tissue homogenates from preclinical research studies. researchgate.net Its exceptional sensitivity and selectivity are achieved by combining the separation power of HPLC with the specific detection of tandem mass spectrometry. nih.gov

The method involves developing an HPLC separation similar to that described in section 7.1. The eluent from the column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]+ of the analyte. researchgate.net

In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]+ of this compound) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and sensitivity, allowing for quantification down to the parts-per-billion (ppb) or parts-per-trillion (ppt) level. researchgate.net An isotopically labeled internal standard is often used to ensure the highest accuracy and precision. nih.gov

Table 4: Example LC-MS/MS Method for Trace Analysis in Research Samples

Parameter Condition
Instrument HPLC system coupled to a Triple Quadrupole Mass Spectrometer
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode researchgate.net
MRM Transition Precursor Ion (Q1) → Product Ion (Q3)
Analyte e.g., m/z 225.1 → 125.0 (Hypothetical for [M+H]+ → chlorobenzyl fragment)
Internal Standard e.g., m/z 230.1 → 125.0 (Hypothetical for [D5-M+H]+)

| Limit of Quantification (LOQ) | Typically in the low ng/mL range (e.g., 0.03-1.5 ppm) researchgate.net |

Future Research Directions and Unexplored Avenues for 3 3 Chloro Benzyl Piperazin 2 One

Expansion of SAR Studies to Diversify Biological Interaction Profiles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological effects. nih.gov For 3-(3-Chloro-benzyl)-piperazin-2-one, a systematic expansion of SAR studies is warranted to explore a wider range of biological interactions. nih.govnih.gov This would involve the synthesis and evaluation of a library of analogues with modifications at key positions.

Key areas for SAR exploration include:

Aromatic Ring Substitution: Varying the substituent on the benzyl (B1604629) ring, both in terms of its nature (e.g., fluoro, bromo, methyl) and its position, could significantly impact target binding and selectivity. nih.govmdpi.com

Piperazinone Core Modifications: Introducing substituents on the nitrogen atoms of the piperazinone ring can modulate the compound's physicochemical properties, such as solubility and bioavailability, which are crucial for its drug-like characteristics. nih.govacs.org

Stereochemistry: The biological activity of the individual enantiomers of this compound should be investigated, as it is common for one enantiomer to be significantly more active or have a different biological profile than the other. nih.gov

A summary of potential modifications for SAR studies is presented in the interactive table below.

Scaffold Position Potential Modifications Rationale for Modification
Benzyl RingFluoro, Bromo, Iodo, Methyl, Methoxy, NitroTo investigate the influence of electronic and steric properties on biological target interaction.
Piperazinone N1-positionAlkyl, Acyl groupsTo alter lipophilicity and hydrogen bonding capacity, potentially affecting cell permeability and target binding.
Piperazinone N4-positionAlkyl, Aryl groupsTo modify solubility and metabolic stability, which can impact the compound's pharmacokinetic profile.

Deeper Mechanistic Elucidation of Identified Biological Pathways and Targets

While initial studies may suggest certain biological activities, a comprehensive understanding of the molecular mechanisms of action is essential. Future research should aim to identify the specific cellular targets of this compound and the biological pathways it modulates. nih.gov Techniques such as chemical proteomics and affinity-based methods can be employed to pull down and identify the protein targets that directly interact with the compound. Once targets are identified, further validation through biochemical and cell-based assays is necessary to confirm the interaction and understand its functional consequences. This deeper mechanistic insight is crucial for optimizing the compound's therapeutic potential and identifying potential side effects.

Exploration of Unconventional Biological Activities Through Phenotypic Screening

Phenotypic screening offers an unbiased approach to drug discovery by identifying compounds that produce a desired change in a cell or organism's phenotype, without prior knowledge of the drug's target. nih.govtaylorandfrancis.com This strategy has the potential to uncover entirely new and unexpected biological activities for this compound. nih.govnih.gov By testing the compound in a diverse range of phenotypic assays, researchers may identify novel therapeutic applications beyond its initially hypothesized use. biorxiv.orgacs.org For example, screening against a panel of cancer cell lines could reveal unexpected anti-proliferative effects, or testing in models of neuroinflammation could uncover novel anti-inflammatory properties. nih.govontosight.ai Any "hits" from such screens would then necessitate further investigation to deconvolute the underlying mechanism of action. taylorandfrancis.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. researchgate.netnih.govmdpi.com These powerful computational tools can be leveraged to accelerate the development of this compound and its analogues. nih.govarkat-usa.org

Key applications of AI and ML in this context include:

Predictive Modeling: ML models can be trained on existing SAR data to predict the biological activity of new, virtual compounds, allowing for the prioritization of the most promising candidates for synthesis. nih.govcas.orgresearchgate.net

De Novo Design: Generative AI algorithms can design novel molecules with desired properties from scratch, potentially leading to the discovery of new chemical scaffolds with improved activity and drug-like properties. researchgate.netmdpi.com

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process. mdpi.com

The integration of these computational approaches with traditional experimental methods will be crucial for unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-(3-Chloro-benzyl)-piperazin-2-one?

The synthesis typically involves decarboxylative allylic alkylation or protection/deprotection strategies for piperazin-2-one scaffolds. For example, catalytic methods using palladium complexes enable enantioselective alkylation of α-tertiary piperazin-2-ones, with tolerance for diverse protecting groups (e.g., benzyl, chloro-substituted benzyl) . Reaction optimization includes temperature control (0–25°C) and solvent selection (THF or DCM) to achieve yields >70%. Characterization via NMR and MS is critical to confirm regioselectivity and purity.

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Multi-modal spectroscopy is essential:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl proton shifts at δ 7.2–7.4 ppm, piperazinone carbonyl at ~170 ppm) .
  • IR Spectroscopy : Detects carbonyl stretching (~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 239.1 for C₁₁H₁₂ClN₂O) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • First Aid : In case of eye exposure, flush with water for 15+ minutes; for ingestion, rinse mouth and seek medical attention .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis or dimerization .

Advanced: How can enantioselective synthesis of this compound be achieved for chiral pharmacology studies?

Catalytic asymmetric allylic alkylation (AAA) using Pd(0) complexes with chiral phosphine ligands (e.g., Trost ligands) enables >90% enantiomeric excess (ee) for α-tertiary piperazin-2-ones . Key parameters:

  • Substrate scope: Chloro-benzyl groups are compatible with sterically demanding ligands.
  • Temperature: –20°C minimizes racemization.
  • Post-synthetic resolution via crystallization or chiral HPLC refines ee .

Advanced: What in vitro assays assess the pharmacological activity of this compound as a Factor Xa inhibitor?

  • Enzyme Inhibition Assays : Measure IC₅₀ using fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC) in human plasma. Competitive binding kinetics are analyzed via Lineweaver-Burk plots .
  • Thrombosis Models : Ex vivo clot formation assays in rat blood quantify dose-dependent prolongation of prothrombin time (PT) .

Advanced: How do metabolic pathways of this compound derivatives impact drug development?

  • UGT2B4-mediated Glucuronidation : Use human hepatocytes or S9 fractions to identify metabolites via LC-Orbitrap MS. Phase I oxidation (e.g., CYP3A4) and Phase II conjugation pathways are mapped .
  • Species-Specific Variability : Compare metabolic stability in rodent vs. human microsomes to predict pharmacokinetic profiles .

Advanced: What QbD-driven analytical methods optimize quantification of this compound in complex matrices?

  • RP-HPLC with Box-Behnken Design : Optimize parameters (pH, column temperature, gradient) for resolution (Rs >2.0) and retention time (<10 min). Validation includes linearity (R² >0.999) and LOD/LOQ (<0.1 µg/mL) .
  • LC-MS/MS : Quantifies trace impurities (e.g., des-chloro byproducts) using MRM transitions .

Advanced: How does substituent variation on the benzyl group influence bioactivity?

  • SAR Studies : Replace 3-Cl with electron-withdrawing groups (e.g., CF₃) to enhance Factor Xa binding affinity (ΔpIC₅₀ = +1.2). Conversely, bulky substituents (e.g., isopropoxy) reduce metabolic clearance .
  • Molecular Docking : Simulate interactions with Factor Xa’s S1 pocket (PDB: 1FJS) to prioritize derivatives .

Advanced: How are contradictions in experimental data (e.g., divergent bioactivity) resolved during structure optimization?

  • Iterative Design : Use DoE (e.g., factorial design) to isolate variables (e.g., substituent polarity, steric effects) causing potency discrepancies .
  • Crystallography : Resolve enantiomer-specific binding modes via X-ray co-crystallization with target enzymes .

Advanced: What strategies enable late-stage functionalization of this compound for prodrug development?

  • Chloroacetyl Derivatization : React with chloroacetyl chloride in DCM to install electrophilic handles for conjugation (e.g., PEGylation) .
  • Prodrug Activation : Hydrolysis under physiological pH (7.4) regenerates the active compound, confirmed via in vitro plasma stability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.